molecular formula C24H32ClN3O2 B5125277 1-(3-chlorophenyl)-4-[1-(3,4-dimethoxybenzyl)-3-piperidinyl]piperazine

1-(3-chlorophenyl)-4-[1-(3,4-dimethoxybenzyl)-3-piperidinyl]piperazine

Cat. No. B5125277
M. Wt: 430.0 g/mol
InChI Key: NUMATXIUOIFOMT-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-[1-(3,4-dimethoxybenzyl)-3-piperidinyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the family of piperazines. It was first synthesized in the 1970s and gained popularity in the 1990s as a recreational drug. However, in recent years, TFMPP has been studied for its potential therapeutic properties.

Mechanism of Action

1-(3-chlorophenyl)-4-[1-(3,4-dimethoxybenzyl)-3-piperidinyl]piperazine acts as a partial agonist at 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. By binding to these receptors, 1-(3-chlorophenyl)-4-[1-(3,4-dimethoxybenzyl)-3-piperidinyl]piperazine can increase the release of serotonin, a neurotransmitter that plays a crucial role in regulating mood and anxiety.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-[1-(3,4-dimethoxybenzyl)-3-piperidinyl]piperazine has been shown to produce various biochemical and physiological effects. In animal studies, 1-(3-chlorophenyl)-4-[1-(3,4-dimethoxybenzyl)-3-piperidinyl]piperazine has been shown to increase serotonin levels in the brain, which can result in increased locomotor activity, decreased anxiety, and altered sleep patterns. Additionally, 1-(3-chlorophenyl)-4-[1-(3,4-dimethoxybenzyl)-3-piperidinyl]piperazine has been shown to increase dopamine levels in the brain, which can result in increased reward-seeking behavior.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-chlorophenyl)-4-[1-(3,4-dimethoxybenzyl)-3-piperidinyl]piperazine in lab experiments is its ability to selectively target serotonin receptors. This allows researchers to study the role of serotonin in various physiological processes. However, one limitation of using 1-(3-chlorophenyl)-4-[1-(3,4-dimethoxybenzyl)-3-piperidinyl]piperazine in lab experiments is its potential for off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research on 1-(3-chlorophenyl)-4-[1-(3,4-dimethoxybenzyl)-3-piperidinyl]piperazine. One potential direction is the development of 1-(3-chlorophenyl)-4-[1-(3,4-dimethoxybenzyl)-3-piperidinyl]piperazine analogs with improved selectivity and potency. Additionally, further research is needed to fully understand the physiological effects of 1-(3-chlorophenyl)-4-[1-(3,4-dimethoxybenzyl)-3-piperidinyl]piperazine and its potential therapeutic applications. Overall, 1-(3-chlorophenyl)-4-[1-(3,4-dimethoxybenzyl)-3-piperidinyl]piperazine is a promising compound for scientific research and may have potential for the development of novel therapeutics.

Synthesis Methods

1-(3-chlorophenyl)-4-[1-(3,4-dimethoxybenzyl)-3-piperidinyl]piperazine can be synthesized through a multi-step process involving the reaction of 3-chlorophenylhydrazine with 3,4-dimethoxybenzaldehyde to form the intermediate 1-(3-chlorophenyl)-3-(3,4-dimethoxybenzyl)urea. This intermediate is then reacted with piperazine to form 1-(3-chlorophenyl)-4-[1-(3,4-dimethoxybenzyl)-3-piperidinyl]piperazine.

Scientific Research Applications

1-(3-chlorophenyl)-4-[1-(3,4-dimethoxybenzyl)-3-piperidinyl]piperazine has been studied for its potential therapeutic properties in various scientific research applications. One such application is its use as a serotonin receptor agonist. 1-(3-chlorophenyl)-4-[1-(3,4-dimethoxybenzyl)-3-piperidinyl]piperazine has been shown to bind to serotonin receptors in the brain, which can result in various physiological effects.

properties

IUPAC Name

1-(3-chlorophenyl)-4-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-3-yl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32ClN3O2/c1-29-23-9-8-19(15-24(23)30-2)17-26-10-4-7-22(18-26)28-13-11-27(12-14-28)21-6-3-5-20(25)16-21/h3,5-6,8-9,15-16,22H,4,7,10-14,17-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMATXIUOIFOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCCC(C2)N3CCN(CC3)C4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-4-[1-(3,4-dimethoxybenzyl)piperidin-3-yl]piperazine

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